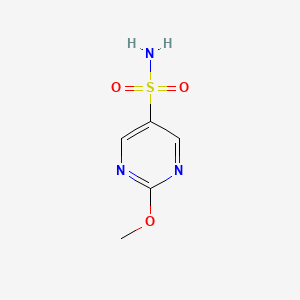

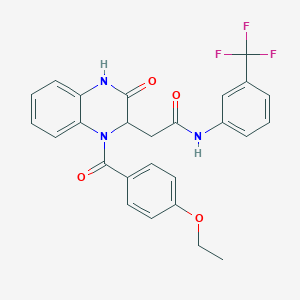

![molecular formula C21H23N3O4 B2818085 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1705797-40-5](/img/structure/B2818085.png)

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the pyridin-2-yloxy group could make this compound soluble in polar solvents .科学的研究の応用

Synthesis and Derivative Formation

- Orthogonal Protection Strategy for Synthesis : Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as orthogonally protected piperazines for creating a variety of 2-substituted piperazines. This process yields derivatives like 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines (Clark & Elbaum, 2007).

Biological Applications

P2Y12 Antagonists for Platelet Aggregation : Piperazinyl glutamate pyridines, discovered through Polymer-assisted solution-phase parallel library synthesis, act as potent P2Y12 antagonists. They exhibit significant inhibition of platelet aggregation, with compound modifications enhancing pharmacokinetic and physiochemical properties (Parlow et al., 2010).

Metabolism in Antidepressants : The novel antidepressant Lu AA21004, metabolized in vitro to various derivatives, involves enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This metabolism process results in compounds such as 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443) (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Activities : Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives demonstrate significant antimicrobial activity against various bacterial and fungal strains. Some derivatives also show moderate antioxidant activities, highlighting their potential in pharmacological applications (Mallesha & Mohana, 2011).

Chemical and Pharmacological Synthesis

Novel Fluoroquinolones for Tuberculosis : Synthesis of novel fluoroquinolones, including 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, has shown promising in vivo activity against Mycobacterium tuberculosis H37Rv in mice (Shindikar & Viswanathan, 2005).

Synthesis of Antimicrobial Pyridine Derivatives : Synthesis and antimicrobial studies of new pyridine derivatives, involving the reaction of 2-chloropyridine-3-carboxylic acid with piperazine and 4-methoxyphenylpiperazine, have been conducted, revealing considerable antibacterial activity (Patel & Agravat, 2009).

Novel Piperidine Derivatives : The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, with potential applications in the treatment of dementia (Sugimoto et al., 1990).

HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines (BHAPs), analogues of U-80493E, have been synthesized and evaluated for their potency against HIV-1 reverse transcriptase, demonstrating significant inhibitory effects (Romero et al., 1994).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

oxolan-2-yl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAIKGCSWLSORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

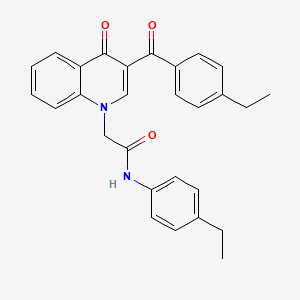

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2818003.png)

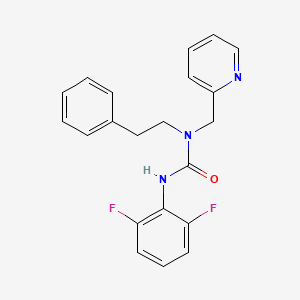

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818006.png)

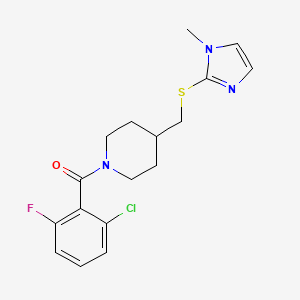

![1-(3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2818008.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid](/img/structure/B2818016.png)

![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Lithium;2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2818022.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2818025.png)